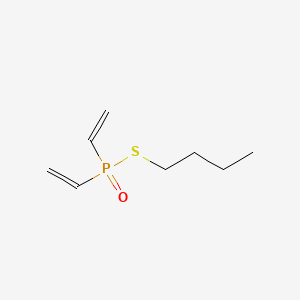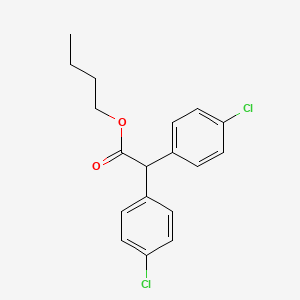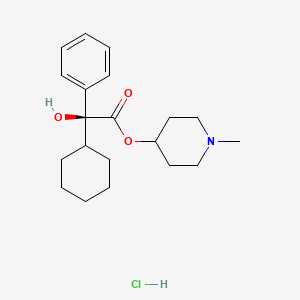
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a benzene ring, a cyclohexyl group, and a piperidinyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- involves several steps. The process typically begins with the preparation of benzeneacetic acid, which is then reacted with cyclohexyl and piperidinyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but often include specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and amines
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies related to enzyme activity and protein interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- include:
- Benzeneacetic acid, alpha-hydroxy-, (S)-
- Benzeneacetic acid, 4-hydroxy-, methyl ester
- Benzeneacetic acid, alpha-hydroxy-4-methoxy-, methyl ester
Uniqueness
What sets Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclohexyl and piperidinyl groups, in particular, enhances its reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
41115-88-2 |
|---|---|
Molekularformel |
C20H30ClNO3 |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-21-14-12-18(13-15-21)24-19(22)20(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2,4-5,8-9,17-18,23H,3,6-7,10-15H2,1H3;1H/t20-;/m1./s1 |
InChI-Schlüssel |
UJBRDTWTJKCCHF-VEIFNGETSA-N |
Isomerische SMILES |
CN1CCC(CC1)OC(=O)[C@](C2CCCCC2)(C3=CC=CC=C3)O.Cl |
Kanonische SMILES |
CN1CCC(CC1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




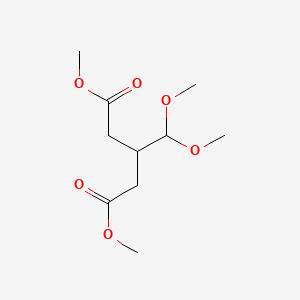
stannane](/img/structure/B14656516.png)
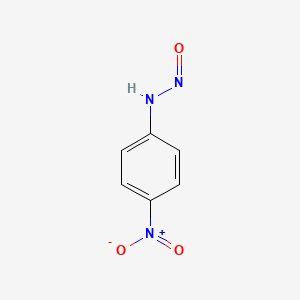
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)


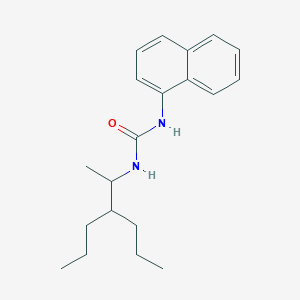
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
